1-(5-Bromo-2-nitrophenyl)-1,4-diazepane
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Overview
Description
1-(5-Bromo-2-nitrophenyl)-1,4-diazepane is an organic compound with the molecular formula C10H12BrN3O2 It is a derivative of diazepane, featuring a bromine and nitro group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane typically involves the reaction of 5-bromo-2-nitroaniline with 1,4-diazepane under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
1-(5-Bromo-2-nitrophenyl)-1,4-diazepane undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The bromine atom can be replaced with other halogens or functional groups using appropriate reagents
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon catalyst, ethanol or methanol as solvent.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Sodium iodide, potassium fluoride, or other nucleophiles in the presence of a suitable solvent
Major Products Formed
Oxidation: 1-(5-Amino-2-nitrophenyl)-1,4-diazepane.
Reduction: 1-(5-Bromo-2-aminophenyl)-1,4-diazepane.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
1-(5-Bromo-2-nitrophenyl)-1,4-diazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. .
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds.
Industry: Used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-nitrophenyl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and nitro groups play a crucial role in its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert their effects through various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
1-(5-Bromo-2-nitrophenyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a diazepane ring
5-Bromo-2-nitroanisole: Contains a methoxy group instead of a diazepane ring
5-Bromo-2-nitrophenylacetic acid: Contains an acetic acid group instead of a diazepane ring
Uniqueness
1-(5-Bromo-2-nitrophenyl)-1,4-diazepane is unique due to its diazepane ring, which imparts specific chemical and biological properties. The presence of both bromine and nitro groups enhances its reactivity and potential for various applications. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes .
Properties
Molecular Formula |
C11H14BrN3O2 |
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Molecular Weight |
300.15 g/mol |
IUPAC Name |
1-(5-bromo-2-nitrophenyl)-1,4-diazepane |
InChI |
InChI=1S/C11H14BrN3O2/c12-9-2-3-10(15(16)17)11(8-9)14-6-1-4-13-5-7-14/h2-3,8,13H,1,4-7H2 |
InChI Key |
STJJFRPZPLXKNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=C(C=CC(=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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